molecular formula C5H8N4O3 B3393937 N-(2-Hydroxyethyl)ammelide CAS No. 61799-46-0

N-(2-Hydroxyethyl)ammelide

Cat. No.: B3393937
CAS No.: 61799-46-0
M. Wt: 172.14 g/mol
InChI Key: IGWPESAZNAWAFW-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)ammelide is a chemical compound with the molecular formula C5H8N4O3. It is a derivative of ammelide, which is a hydrolysis product of melamine. This compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the ammelide structure. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)ammelide typically involves the reaction of ammelide with ethylene oxide or ethylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base or an acid, to facilitate the addition of the hydroxyethyl group to the ammelide molecule.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The process involves continuous monitoring and control to ensure high yield and purity of the final product. The use of advanced reactors and separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)ammelide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-Hydroxyethyl)ammelide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)ammelide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group enhances its solubility and reactivity, allowing it to participate in various biochemical processes. It can interact with enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-Hydroxyethyl)ammelide can be compared with other similar compounds, such as:

    Ammelide: Lacks the hydroxyethyl group, making it less soluble and reactive.

    N-(2-Hydroxyethyl)maleimide: Contains a maleimide group instead of the ammelide structure, leading to different chemical and biological properties.

    N-(2-Hydroxyethyl)cinnamamide: Contains a cinnamamide group, which imparts different biological activities and applications.

Uniqueness: this compound is unique due to its specific structure, which combines the properties of ammelide and the hydroxyethyl group

By understanding the detailed properties and applications of this compound, researchers can explore its full potential in scientific and industrial contexts.

Properties

IUPAC Name

6-(2-hydroxyethylamino)-1H-1,3,5-triazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O3/c10-2-1-6-3-7-4(11)9-5(12)8-3/h10H,1-2H2,(H3,6,7,8,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWPESAZNAWAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC1=NC(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10813825
Record name 6-[(2-Hydroxyethyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10813825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61799-46-0
Record name 6-[(2-Hydroxyethyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10813825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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